(R)-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[222]oct-3-yl-5-methyl-(9CI) is a complex organic compound that features a thiazole ring, a carboxamide group, and a bicyclic azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring. The azabicyclo structure can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azabicyclo structure may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolecarboxaldehyde: Shares the thiazole ring but lacks the azabicyclo structure.
1-Methyl-2-imidazolecarboxaldehyde: Contains an imidazole ring instead of a thiazole ring.
Benzothiazole-2-carboxaldehyde: Features a benzothiazole ring, which is structurally similar but more complex.
Uniqueness
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) is unique due to its combination of a thiazole ring and an azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N3OS |
---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-methyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C12H17N3OS/c1-8-6-13-12(17-8)11(16)14-10-7-15-4-2-9(10)3-5-15/h6,9-10H,2-5,7H2,1H3,(H,14,16)/t10-/m0/s1 |
InChI Key |
XOFRUGNVJOSQBQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CN=C(S1)C(=O)N[C@H]2CN3CCC2CC3 |
Canonical SMILES |
CC1=CN=C(S1)C(=O)NC2CN3CCC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.